molecular formula C23H23NO2 B611509 TUG-469 CAS No. 1236109-67-3

TUG-469

Cat. No.: B611509
CAS No.: 1236109-67-3
M. Wt: 345.4 g/mol
InChI Key: RUPXKSLKGSSZCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TUG-469 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

TUG-469 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

    Chemistry: Used as a tool compound to study the activation of free fatty acid receptor 1 and its downstream effects.

    Biology: Investigated for its role in modulating insulin secretion and glucose metabolism.

    Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus due to its ability to enhance glucose-stimulated insulin secretion.

    Industry: Potential applications in the development of new drugs targeting free fatty acid receptor 1

Mechanism of Action

TUG-469 exerts its effects by selectively activating the free fatty acid receptor 1 (FFA1). This activation leads to the enhancement of glucose-stimulated insulin secretion from pancreatic β-cells. The molecular mechanism involves the coupling of FFA1 to the Gq protein, which activates the phospholipase C signaling pathway. This results in the mobilization of intracellular calcium and subsequent insulin secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity for free fatty acid receptor 1 over free fatty acid receptor 4, making it a more targeted and effective compound for studying the specific effects of free fatty acid receptor 1 activation. Additionally, this compound has demonstrated significant improvements in glucose tolerance in pre-diabetic mouse models, highlighting its potential as a therapeutic agent .

Properties

IUPAC Name

3-[4-[[3-(2-methylphenyl)phenyl]methylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-17-5-2-3-8-22(17)20-7-4-6-19(15-20)16-24-21-12-9-18(10-13-21)11-14-23(25)26/h2-10,12-13,15,24H,11,14,16H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPXKSLKGSSZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236109-67-3
Record name TUG-469
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236109673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TUG-469
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZP4K3I8PA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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